Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17993196
InChI: InChI=1S/C9H11FO/c1-9(2)5-3-6(9)8(11)7(10)4-5/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C9H11FO
Molecular Weight: 154.18 g/mol

Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)

CAS No.:

Cat. No.: VC17993196

Molecular Formula: C9H11FO

Molecular Weight: 154.18 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) -

Specification

Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol
IUPAC Name 3-fluoro-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one
Standard InChI InChI=1S/C9H11FO/c1-9(2)5-3-6(9)8(11)7(10)4-5/h4-6H,3H2,1-2H3
Standard InChI Key NMTCOCDBDOWADG-UHFFFAOYSA-N
Canonical SMILES CC1(C2CC1C(=O)C(=C2)F)C

Introduction

Structural and Nomenclature Insights

Core Framework and Substitution Pattern

The compound’s bicyclo[3.1.1]heptane skeleton consists of a seven-membered ring system fused across three carbon atoms, creating a rigid, bridged architecture. The 3-fluoro substitution introduces electronegativity at the double bond’s α-position, while the 6,6-dimethyl groups enhance steric bulk and influence ring conformation . Comparative analysis with structurally related compounds, such as 2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol (PubChem CID: 349147), reveals that replacing the hydroxyl group with a ketone and introducing fluorine significantly alters electronic distribution and dipole moments .

Molecular Geometry and Stereoelectronic Effects

Density functional theory (DFT) calculations on analogous bicyclic systems suggest that the fluorine atom’s electronegativity polarizes the α,β-unsaturated ketone system, increasing electrophilicity at the carbonyl carbon . This polarization may enhance reactivity in nucleophilic addition reactions or interactions with biological targets. The dimethyl groups at C6 induce chair-like conformations in the bicyclic system, as observed in verbenone derivatives .

Synthetic Methodologies

Challenges in Fluorination

Incorporating fluorine at the 3-position necessitates precise regiocontrol to avoid over-fluorination or ring-opening side reactions. Studies on nopol derivatives demonstrate that thiourea-functionalized intermediates can direct electrophilic substitution via hydrogen bonding, a strategy potentially applicable to this compound .

Chemical Properties and Reactivity

Thermal Stability and Solubility

The bicyclic framework imparts notable thermal stability, as seen in verbenone-based insecticides that remain active at temperatures exceeding 100°C . The fluorine atom’s inductive effects likely reduce solubility in nonpolar solvents compared to non-fluorinated analogs, a property critical for formulation in agrochemicals .

Biological Activity and Mechanism

Insecticidal Applications

Verbenone derivatives modified with halogenated aryl groups show lethality against diamondback moths (Plutella xylostella), with LC₅₀ values as low as 100 mg/L . The 3-fluoro-6,6-dimethyl substitution could disrupt insect octopamine receptors, a mechanism observed in fluorinated neonicotinoids.

Comparative Analysis with Structural Analogs

Compound NameFunctional GroupsBiological ActivityKey Differentiator
2,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-olHydroxyl, methylAntifungal (moderate)Lacks fluorination
VerbenoneKetone, methylInsecticidal (strong)Different ring saturation
Nopol-thiadiazole hybridsThiadiazole, thioureaAntifungal (broad-spectrum)Heterocyclic appendages

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator